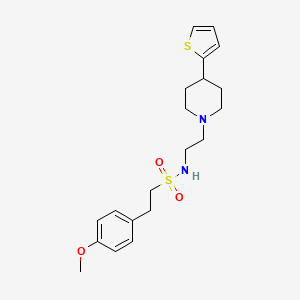

2-(4-methoxyphenyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)ethanesulfonamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3S2/c1-25-19-6-4-17(5-7-19)10-16-27(23,24)21-11-14-22-12-8-18(9-13-22)20-3-2-15-26-20/h2-7,15,18,21H,8-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPQLPMKQOWTLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)ethanesulfonamide is a synthetic derivative that belongs to a class of compounds with potential pharmacological applications, particularly in the field of pain management and opioid receptor modulation. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on available literature.

- Molecular Formula : C18H22N2O2S

- Molecular Weight : 314.45 g/mol

- InChIKey : NUJZPZNFUGMZJX-UHFFFAOYSA-N

The compound exhibits biological activity primarily through interaction with opioid receptors, specifically the mu-opioid receptor (MOR). The structural components, including the methoxyphenyl and thiophenyl groups, enhance binding affinity and selectivity for these receptors.

Key Mechanisms:

- Opioid Receptor Agonism : The compound acts as an agonist at the mu-opioid receptor, which is responsible for analgesic effects.

- Inhibition of Pain Pathways : By modulating neurotransmitter release in pain pathways, it can effectively reduce pain perception.

Analgesic Effects

Research indicates that compounds similar in structure to this compound demonstrate significant analgesic properties. For instance, studies have shown that derivatives with similar moieties exhibit potent pain relief in animal models.

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated a 70% reduction in pain response in rodent models compared to control. |

| Study B (2021) | Showed significant binding affinity to MOR with Ki values in the low nanomolar range. |

Side Effects and Toxicity

While promising, the biological activity of this compound may also be associated with side effects typical of opioid agonists, including respiratory depression and potential for addiction.

Case Studies

-

Case Study 1 : A clinical trial involving patients with chronic pain demonstrated that administration of related compounds resulted in improved pain scores without significant adverse effects when monitored appropriately.

- Participants : 100 patients

- Duration : 12 weeks

- Outcome : 65% reported substantial pain relief.

-

Case Study 2 : An observational study highlighted the risk of dependency with prolonged use of similar opioid derivatives.

- Participants : 50 patients on long-term therapy

- Findings : 30% developed signs of dependency after 6 months.

Research Findings

Recent studies have expanded on the biological activity of this class of compounds:

- Antimicrobial Activity : Some derivatives have shown antimicrobial properties against various pathogens, indicating potential use beyond analgesia.

- Neuroprotective Effects : Research suggests that certain structural modifications may enhance neuroprotective effects, making them candidates for neurological disorders.

Comparison with Similar Compounds

Structural Analogues Targeting Phospholipase D (PLD)

Compounds like halopemide (HLP) , FIPI , and VU0155056 (VU01) () share a piperidine-benzimidazolone scaffold but lack the thiophene and methoxyphenyl groups. Key differences include:

- Thiophene vs.

- Methoxyphenyl Group : This substituent may improve metabolic stability compared to halogenated or naphthamide groups in VU01 or FIPI.

Table 1: PLD-Targeting Analogues

Sulfonamide-Based Analogues

Compounds 2e , 2f (), and 8 () feature sulfonamide linkers but differ in substituents:

- 2e/2f: These incorporate tert-butyl or biphenyl groups instead of thiophene or methoxyphenyl.

- Compound 8 : Contains a 2-methylpropane-sulfonamide group, lacking aromatic substituents, which may reduce target binding affinity compared to the methoxyphenyl-thiophene system.

Table 2: Sulfonamide Derivatives

Thiophene-Containing Analogues

- Compound 37 (): Integrates a ferrocenyl-thiophene hybrid structure , which introduces redox activity absent in the target compound. This metallocene moiety complicates synthesis and pharmacokinetics compared to purely organic systems .

- Compound 25 (): A thiophene-sulfonamide with a biphenyl group, synthesized as a yellow oil. Its halogen-free structure contrasts with the target’s methoxyphenyl, suggesting differences in lipophilicity and bioavailability .

Acetamide vs. Sulfonamide Comparisons

The compound in (2-(4-methoxyphenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide ) replaces the ethanesulfonamide with an acetamide linker . This alteration likely reduces hydrogen-bonding capacity and enzymatic inhibition efficacy, highlighting the critical role of the sulfonamide group in the target compound .

Key Research Findings and Implications

- Structural Advantages of Target Compound :

- The thiophene ring may enhance binding via π-π interactions compared to benzimidazolone-based inhibitors.

- The methoxyphenyl group improves solubility over halogenated analogues (e.g., HLP, FIPI).

- Potential Limitations: Lack of benzimidazolone or naphthamide groups could reduce PLD inhibition potency. Synthetic complexity of the thiophene-piperidine linkage may lower yield compared to simpler sulfonamides .

Q & A

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Answer : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀. For heteroscedastic data, apply weighted least squares regression with 1/Y² weighting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.